molecular formula C10H12BrN B12048120 (2-(4-Bromophenyl)cyclopropyl)methanamine

(2-(4-Bromophenyl)cyclopropyl)methanamine

Cat. No.: B12048120
M. Wt: 226.11 g/mol
InChI Key: JDPOCUFHXPTLJW-UHFFFAOYSA-N
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Description

(2-(4-Bromophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H12BrN It is characterized by a cyclopropyl group attached to a methanamine moiety, with a bromophenyl substituent at the 2-position of the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)cyclopropyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromophenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce phenyl derivatives. Substitution reactions can result in a variety of functionalized cyclopropylmethanamines.

Scientific Research Applications

(2-(4-Bromophenyl)cyclopropyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring can provide steric hindrance, influencing the binding affinity and specificity . The methanamine moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Bromophenyl)cyclopropyl)methanamine is unique due to the specific positioning of the bromophenyl group at the 2-position of the cyclopropyl ring, which can influence its reactivity and interactions compared to other positional isomers. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

[2-(4-bromophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H12BrN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2

InChI Key

JDPOCUFHXPTLJW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Br)CN

Origin of Product

United States

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